Tri(2,6-xylenyl)phosphate

Vue d'ensemble

Description

Tri(2,6-xylenyl)phosphate: is an aromatic phosphate ester known for its use as a flame retardant. It is a clear, colorless liquid that is odorless and non-toxic. This compound has a high boiling point and low volatility, making it suitable for high-temperature applications. It is often used in various industries, including electronics, textiles, and plastics, to enhance the fire safety of products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri(2,6-xylenyl)phosphate is prepared industrially by the reaction of phosphoryl chloride with mixed xylenols. This reaction typically produces a range of products due to the variability in the composition of xylenols .

Industrial Production Methods: The industrial production of this compound involves the reaction of phosphorus oxytrichloride with xylenols. This process results in a mixture of compounds with varying molecular weights .

Analyse Des Réactions Chimiques

Types of Reactions: Tri(2,6-xylenyl)phosphate undergoes several types of chemical reactions, including:

Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and other oxidants.

Reducing Agents: Strong reducing agents such as hydrides are used in reduction reactions.

Major Products Formed:

Oxidation Products: Toxic phosphorus oxides.

Reduction Products: Phosphine gas.

Applications De Recherche Scientifique

Flame Retardants

Overview : Trixylenyl phosphate is widely recognized for its effectiveness as a flame retardant in various materials. It is incorporated into polymers to enhance their fire resistance.

- Mechanism : TXP acts by promoting char formation and reducing flammability through its chemical structure, which helps to interrupt the combustion process.

- Applications : It is utilized in electrical insulation materials, coatings, and plastics where fire safety is paramount.

Plasticizers

Overview : TXP serves as a plasticizer in the production of flexible plastics, enhancing their workability and durability.

- Functionality : By incorporating TXP, manufacturers can improve the flexibility and toughness of polymers without significantly compromising their thermal stability.

- Common Uses : It is commonly used in the production of polyvinyl chloride (PVC) products, adhesives, and sealants.

Hydraulic Fluids

Overview : Trixylenyl phosphate is employed as a base fluid in hydraulic systems due to its favorable viscosity and lubrication properties.

- Properties : It offers excellent thermal stability and resistance to oxidation, making it suitable for high-performance hydraulic applications.

- Industrial Use : TXP is utilized in various industrial machinery and automotive systems where reliable hydraulic performance is critical.

Environmental Impact and Toxicity Studies

Overview : The environmental implications of trixylenyl phosphate have been a subject of research due to its potential toxicity and bioaccumulation.

- Toxicological Profile : Studies indicate that TXP exhibits neurotoxic effects and has been linked to reproductive toxicity. Short-term exposure can lead to organophosphate-induced delayed neuropathy .

- Environmental Persistence : TXP has a high bioconcentration factor (BCF) in aquatic organisms, raising concerns about its long-term ecological impacts . Its persistence categorizes it as a potential persistent, bioaccumulative, and toxic (PBT) substance .

Analytical Methods for Detection

Overview : Accurate detection of trixylenyl phosphate in environmental samples is crucial for assessing its impact.

- Techniques Used :

- Gas chromatography (GC) with phosphorus-specific detectors is commonly employed for analyzing TXP levels in various matrices.

- Alkaline hydrolysis followed by GC analysis can help identify specific phenolic moieties associated with TXP.

Case Study 1: Toxicity Assessment

A study evaluated the acute toxicity of various triaryl phosphates, including TXP. Results indicated that while some derivatives were non-toxic, TXP exhibited significant neurotoxic properties when tested on laboratory animals .

Case Study 2: Environmental Risk Evaluation

An environmental risk assessment highlighted the persistence of TXP in aquatic environments. The study recommended further testing on sediment organisms to better understand the ecological risks posed by this compound .

Mécanisme D'action

Tri(2,6-xylenyl)phosphate works by releasing phosphorus-containing gases when exposed to heat or flames. These gases act as a barrier between the fuel source and the flame, preventing the fire from spreading. Additionally, the released gases can dilute the concentration of oxygen in the surrounding area, further reducing the likelihood of combustion . This mechanism is particularly effective because it works at low concentrations, making it a cost-effective solution for enhancing fire safety .

Comparaison Avec Des Composés Similaires

Tris(2-butoxyethyl)phosphate (TBOEP): Used in floor polishes, coatings, and engineering thermoplastics.

Tris(1-chloro-2-propyl)phosphate (TCIPP): Commonly found in indoor environments and human exposure studies.

Tris(2,3-dichloropropyl)phosphate (TDCIPP): Known for its reprotoxicity and neurotoxicity.

Uniqueness: Tri(2,6-xylenyl)phosphate stands out due to its high thermal stability and effectiveness at low concentrations. Its compatibility with a wide range of polymers and fillers makes it a versatile choice for various applications .

Activité Biologique

Tri(2,6-xylenyl)phosphate, a member of the triaryl phosphate esters, has garnered attention due to its significant biological activity, particularly its neurotoxic and reproductive toxicity profiles. This article delves into the compound's biological effects, mechanisms of action, and implications for health and the environment.

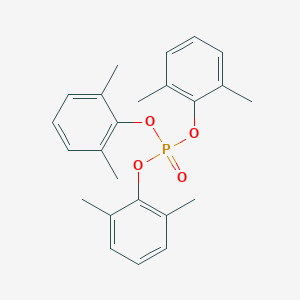

Chemical Structure and Properties

This compound is characterized by its tri-aryl structure, where each aryl group is a 2,6-xylenyl moiety. Its molecular formula is , and it exhibits properties typical of organophosphate compounds, including toxicity through various exposure routes such as ingestion and dermal absorption .

Neurotoxicity

Research indicates that this compound acts as a neurotoxin. Short-term exposure has been linked to organophosphate-induced delayed neuropathy (OPIDN), which manifests as neurological deficits following initial symptoms of acute toxicity. The mechanism involves inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of neurons .

Key Findings:

- Acute Toxicity: Studies have shown that this compound is toxic when ingested or absorbed through the skin. Its acute effects include symptoms associated with cholinergic overstimulation .

- Delayed Neuropathy: Evidence suggests that repeated exposure may lead to delayed neuropathological changes characterized by neuronal death and degeneration in various animal models .

Reproductive Toxicity

This compound has also been identified as a reproductive toxin. In laboratory studies involving animal models, exposure resulted in adverse effects on reproductive organs and functions:

- Effects on Male Reproductive Health: Research indicated that exposure to this compound led to decreased testicular weights and impaired spermatogenesis in male rats. Histological examinations revealed degeneration of seminiferous tubules .

- Female Reproductive Health: In female models, alterations in ovarian weights and structural integrity were noted following exposure to organophosphates similar to this compound .

Environmental Impact

The environmental persistence of this compound raises concerns regarding bioaccumulation and ecological toxicity. Its use in industrial applications such as flame retardants and plasticizers contributes to its release into ecosystems where it can affect wildlife and potentially enter the human food chain .

Case Studies

Several studies highlight the biological effects of this compound:

- Neurotoxic Effects in Animal Models: A study demonstrated that adult hens exposed to high doses exhibited significant neuronal apoptosis in spinal cord tissues over time. The apoptotic changes correlated with mitochondrial dysfunction indicative of neurotoxic injury .

- Reproductive Toxicity Assessment: Research involving F344 rats showed significant alterations in reproductive organ weights following subchronic exposure to organophosphates similar to this compound. The findings underscore the compound's potential risks to reproductive health .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

tris(2,6-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLORRTLBSJTMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891326 | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262-264 °C @ 6 mm Hg | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Wax | |

CAS No. |

121-06-2 | |

| Record name | 2,6-Xylyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-2,6-xylyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-, phosphate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(2,6-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4QU4542WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.8 °C | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.